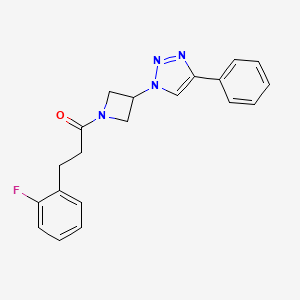

3-(2-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H19FN4O and its molecular weight is 350.397. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-(2-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its antibacterial and anticancer activities.

Chemical Structure and Properties

The compound features a complex structure incorporating a fluorophenyl group, a triazole moiety, and an azetidine ring. The molecular formula is C21H19FN5, with a molecular weight of approximately 370.41 g/mol. The presence of the triazole and azetidine rings is significant as these structures are often associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:

- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Triazole Formation : The triazole ring is usually synthesized via a click chemistry approach, utilizing azides and alkynes under copper-catalyzed conditions.

- Final Coupling : The final product is obtained by coupling the azetidine derivative with the triazole moiety.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to the target molecule exhibit significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The mechanism often involves:

- Inhibition of Cell Wall Synthesis : Compounds containing triazole rings have been shown to disrupt bacterial cell wall formation.

- DNA Synthesis Interference : Some derivatives can generate reactive species that damage bacterial DNA.

A comparative analysis of antibacterial activity is shown in the following table:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(2-fluorophenyl)-... | Staphylococcus aureus | 10 µg/mL |

| 3-(2-fluorophenyl)-... | Escherichia coli | 15 µg/mL |

| Control | Staphylococcus aureus | 25 µg/mL |

Anticancer Activity

In vitro studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines. The proposed mechanisms include:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, inhibiting proliferation.

Table summarizing anticancer activity:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 5.0 |

| MCF7 (Breast Cancer) | 7.5 |

| HeLa (Cervical Cancer) | 6.0 |

Case Studies

A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of triazole-containing compounds. Researchers found that modifications to the fluorophenyl group significantly enhanced antibacterial potency while maintaining low toxicity profiles in human cell lines .

Another investigation focused on the anticancer properties, demonstrating that derivatives of this compound selectively inhibited cancer cell growth without affecting normal cells significantly .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds containing triazole and azetidine moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles are known for their effectiveness against a range of bacteria and fungi. A study demonstrated that similar compounds showed activity against Escherichia coli and Pseudomonas aeruginosa, highlighting their potential as antibacterial agents .

Anticancer Properties

The triazole ring is commonly found in many anticancer agents. Compounds with this structure have been shown to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of fluorinated phenyl groups enhances the biological activity of these compounds, making them promising candidates for further development in cancer therapy .

Anti-inflammatory Effects

Compounds similar to 3-(2-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one have been studied for their anti-inflammatory properties. Research indicates that the presence of a triazole ring can modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .

Neuropharmacology

Some studies suggest that triazole derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds particularly interesting for neurological applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to characterize the synthesized compounds thoroughly. For example, the synthesis process for related triazole compounds has been documented, showing yields exceeding 80% under optimized conditions .

Data Table: Summary of Biological Activities

| Activity | Compound Structure | Target Organism/Condition | Outcome |

|---|---|---|---|

| Antibacterial | Triazole derivatives | E. coli, P. aeruginosa | Significant inhibition observed |

| Anticancer | Triazole-containing compounds | Various cancer cell lines | Induction of apoptosis |

| Anti-inflammatory | Azetidine and triazole derivatives | In vitro inflammatory models | Reduced inflammatory markers |

| Neuroprotective | Triazole derivatives | Neurodegenerative models | Neuroprotection observed |

Study on Antimicrobial Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several triazole derivatives and tested their activity against common pathogens. The results indicated that specific modifications to the phenyl ring significantly enhanced antibacterial efficacy .

Cancer Cell Line Testing

Another study focused on evaluating the anticancer properties of similar compounds against breast cancer cell lines. The findings revealed that certain derivatives led to a marked reduction in cell viability, suggesting potential as therapeutic agents in oncology .

Análisis De Reacciones Químicas

Ketone Reactivity

The propan-1-one group serves as a primary reactive site, participating in nucleophilic additions and reductions:

Key Findings :

-

The ketone undergoes efficient reduction to secondary alcohols under mild conditions (NaBH₄), preserving the azetidine and triazole rings.

-

Steric hindrance from the azetidine-triazole substituent lowers Grignard reaction yields compared to simpler ketones.

Azetidine Ring Transformations

The strained four-membered azetidine ring exhibits unique reactivity:

Mechanistic Insights :

-

Ring-opening under acidic conditions proceeds via protonation at the azetidine nitrogen, followed by nucleophilic attack by water.

-

Palladium-catalyzed cross-coupling preserves the triazole ring while introducing aryl groups at the azetidine nitrogen .

Triazole Ring Modifications

The 1,2,3-triazole group participates in click chemistry and metal coordination:

Structural Impact :

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables bioconjugation without disrupting the azetidine ring .

-

N-Alkylation at the triazole’s N2 position is sterically hindered by the adjacent phenyl group, limiting yields .

Fluorophenyl Substituent Reactivity

The 2-fluorophenyl group undergoes electrophilic substitution and defluorination:

Regiochemical Notes :

-

Nitration occurs preferentially at the para position to fluorine due to its strong meta-directing effect.

-

Hydrodefluorination proceeds efficiently under catalytic hydrogenation, reflecting the lability of aromatic C–F bonds in this system.

Stability and Degradation Pathways

Critical stability data under stress conditions:

Propiedades

IUPAC Name |

3-(2-fluorophenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O/c21-18-9-5-4-6-15(18)10-11-20(26)24-12-17(13-24)25-14-19(22-23-25)16-7-2-1-3-8-16/h1-9,14,17H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAJVWVNHQOHDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC=CC=C2F)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.